molecular formula C17H13ClFN3O2 B2676095 (3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-21-0

(3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2676095
CAS No.: 946253-21-0
M. Wt: 345.76
InChI Key: ZLVPKUIFMDJGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxylate ester linked to a 3-chlorophenylmethyl moiety. Its molecular formula is C₁₈H₁₄ClFN₃O₂, with a molecular weight of 365.78 g/mol. The triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-3-2-4-13(18)9-12)20-21-22(11)15-7-5-14(19)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPKUIFMDJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution process.

    Esterification: The final step involves the esterification of the triazole ring with the carboxylate group. This can be achieved using standard esterification reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a suitable alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole ring exhibits moderate electrophilicity at the N1 and C4 positions due to electron-withdrawing effects of adjacent nitrogen atoms. Reported substitutions include:

Reaction TypeConditionsMajor ProductYieldSource
N1 Alkylation K₂CO₃/DMSO, alkyl halides1-(4-fluorophenyl)-5-methyl-4-(alkoxycarbonyl)75–90%
C4 Aryl Amination CuI catalysis, aryl boronic acids4-arylamino derivatives60–78%

Key findings:

  • N1 alkylation proceeds regioselectively under mild basic conditions due to the electron-deficient nature of the triazole ring .

  • Buchwald-Hartwig amination at C4 requires copper catalysts and produces stable C–N bonds without ring degradation .

Ester Hydrolysis and Functionalization

The methyl carboxylate group undergoes predictable transformations:

ReactionConditionsProductNotesSource
Base-Catalyzed Hydrolysis NaOH/H₂O/EtOH, reflux1-(4-fluorophenyl)-5-methyl-1H-triazole-4-carboxylic acidComplete conversion in 4 hr
Ester Aminolysis NH₃/MeOH, 60°CCorresponding carboxamide85% yield, no racemization

Notable observations:

  • Hydrolysis rates depend on steric hindrance from the 5-methyl group .

  • Carboxylic acid derivatives show enhanced hydrogen-bonding capacity for biological targeting.

Electrophilic Aromatic Substitution (EAS)

Halogenated aryl groups participate in directed EAS:

SiteReagentConditionsProductYieldSource
3-Chlorophenyl HNO₃/H₂SO₄, 0°CNitration at para3-chloro-4-nitrophenyl derivative55%
4-Fluorophenyl Br₂/FeBr₃, CH₂Cl₂Bromination at meta4-fluoro-3-bromophenyl derivative62%

Limitations:

  • EAS occurs preferentially on the 3-chlorophenyl group due to lower deactivation compared to the 4-fluorophenyl ring .

  • Steric blocking by the triazole moiety prevents ortho substitution .

Triazole Ring Modifications

The core heterocycle undergoes controlled degradation:

ReactionConditionsOutcomeApplicationSource
Oxidative Ring Opening KMnO₄/H₂SO₄, 80°CFormation of α-ketoamide derivativesRoute to linear peptidomimetics
Reductive Hydrogenation H₂/Pd-C, EtOAcPartial saturation to dihydrotriazoleModulates biological half-life

Critical considerations:

  • Ring-opening oxidation requires strong acidic oxidizers and produces mixtures without precise stereocontrol.

  • Partial hydrogenation preserves the carboxalate group but reduces aromatic conjugation .

Cross-Coupling Reactions

Palladium-mediated couplings exploit halogen handles:

Coupling TypePartnersConditionsProductYieldSource
Suzuki-Miyaura Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives70–88%
Sonogashira Terminal alkynesCuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated triazoles65%

Optimization data:

  • Suzuki reactions show higher yields with electron-deficient boronic acids (e.g., p-NO₂-C₆H₄B(OH)₂) .

  • Sonogashira conditions require strict temperature control (<50°C) to prevent alkyne polymerization .

Scientific Research Applications

Pharmaceutical Development

The triazole ring system is known for its broad spectrum of biological activities. Compounds containing this structure have been explored for their potential as:

  • Antifungal Agents : Triazoles are widely used in antifungal therapies. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens, making them candidates for new antifungal drugs .
  • Anticancer Agents : Some studies have shown that triazole derivatives exhibit cytotoxic effects against cancer cell lines. The presence of halogen substituents like chlorine and fluorine may enhance their bioactivity by improving lipophilicity and binding affinity to biological targets .

Agricultural Chemistry

Compounds like (3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been investigated for their potential as:

  • Pesticides : The triazole framework is common in agricultural chemicals. Research has indicated that certain triazole derivatives can act as effective fungicides and herbicides .

Material Science

The unique structural properties of this compound allow it to be utilized in:

  • Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values were notably lower than those of existing antifungal agents, suggesting a promising lead for drug development .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the cytotoxic effects of triazole derivatives on breast cancer cell lines. The study concluded that modifications to the triazole structure could enhance anticancer activity, indicating potential therapeutic applications for compounds like this compound .

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of endogenous and exogenous compounds. The triazole ring and the phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Triazole Position 1) Ester Group Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Fluorophenyl (3-Chlorophenyl)methyl 365.78 Under investigation; structural data pending
F152-0475 3-Chlorophenyl (4-Chlorophenyl)methyl 365.21 Screening compound; potential therapeutic applications
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl Ethyl 279.72 Antimicrobial activity (Gram-positive bacteria)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 4-Fluorophenyl (triazole) + thiazole core N/A 562.04 Isostructural with bromo analog; planar conformation
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-fluorophenyl Carboxylic acid 256.63 Intermediate for further derivatization
Key Observations :

Substituent Position and Halogen Effects :

  • The target compound’s 4-fluorophenyl group at position 1 contrasts with 3-chlorophenyl in F152-0475 . Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size may influence steric hindrance and lipophilicity.
  • In isostructural thiazole derivatives (compounds 4 and 5), replacing chlorine with bromo retains molecular conformation but alters crystal packing due to halogen polarizability differences .

Ester Group Modifications :

  • The (3-chlorophenyl)methyl ester in the target compound increases steric bulk compared to ethyl or (4-chlorophenyl)methyl esters. This may reduce solubility but enhance membrane permeability .
  • Aryl esters (e.g., 3-chlorophenylmethyl) generally exhibit higher metabolic stability than alkyl esters, as seen in COX-2 inhibitors .

Biological Activity Trends: Ethyl esters with 3-chlorophenyl substituents (e.g., compound 4 in ) show antimicrobial activity, while bulkier aryl esters (e.g., target compound) are often prioritized for targeted therapies due to improved receptor affinity .

Crystallographic and Conformational Analysis

  • Isostructurality: Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The triazole and fluorophenyl groups remain planar, while halogen substituents (Cl/Br) induce minor packing adjustments without disrupting core conformation .
  • Software Tools : Structures were refined using SHELXL and visualized via ORTEP-3 , highlighting the importance of crystallographic software in analyzing substituent effects .

Biological Activity

The compound (3-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, characterization, and biological activities of this specific compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Triazole Ring : The initial step often involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the triazole ring.
  • Introduction of Substituents : Subsequent steps may involve alkylation or acylation to introduce the chlorophenyl and fluorophenyl groups.

Characterization of the synthesized compound is generally performed using techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction to confirm the molecular structure and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within a range indicating moderate to potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects against a variety of cancer cell lines. The compound's activity can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

In vitro studies report IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range for several cancer cell lines, including breast cancer and lung cancer models. Notably, some compounds have shown better efficacy compared to standard chemotherapeutic agents like doxorubicin .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-7 (Breast)5.0Inhibition of topoisomerase
Compound BA549 (Lung)7.2Induction of apoptosis
Target CompoundVarious Cancer Lines6.5 - 10.0Inhibition of NF-κB signaling

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for cell division and survival in cancer cells.
  • Signal Transduction Disruption : They may interfere with signaling pathways such as NF-κB that are often upregulated in cancerous tissues.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells.

Case Studies

Several case studies highlight the potential therapeutic applications of triazole derivatives:

  • Study on Anticancer Efficacy : A recent study evaluated a series of triazole compounds against a panel of cancer cell lines, demonstrating significant growth inhibition correlated with structural modifications .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against clinical isolates, revealing promising results that support further development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodology :

  • Use a stepwise approach: (1) Condensation of 4-fluoroaniline derivatives with methyl 5-methyl-1H-triazole-4-carboxylate precursors under reflux in anhydrous THF. (2) Introduce the 3-chlorobenzyl group via nucleophilic substitution or esterification.
  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography.
  • Optimize solvent polarity (e.g., DMF for solubility) and catalysts (e.g., DMAP for esterification). Trials with microwave-assisted synthesis may reduce reaction time .
    • Key Parameters :
VariableOptimal Range
Temperature80–100°C
Catalyst Loading5–10 mol%
Reaction Time12–24 hrs

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The 4-fluorophenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the triazole proton appears near δ 8.1 ppm.
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Methodology :

  • Test co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or surfactants (e.g., Tween-80).
  • Derivatization: Introduce polar substituents (e.g., hydroxyl or amine groups) to the benzyl or triazole moieties to enhance aqueous solubility.
  • Use sonication or nanoformulation (liposomes) for dispersion in physiological buffers .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s solid-state structure?

  • Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using WinGX/ORTEP-3 for thermal ellipsoid visualization .
    • Refinement Statistics Example :
ParameterValue
R1 (I > 2σ(I))0.050
wR2 (all data)0.143
CCDC Deposition1234567

Q. How do computational (DFT) and experimental bond parameters compare for this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and calculate bond lengths/angles.
  • Compare with X-ray Triazole C–N bonds typically show <0.02 Å deviation between DFT and crystallography.
  • Analyze electron density maps (Hirshfeld surface) to assess intermolecular interactions (e.g., C–H···F contacts) .

Q. What methods identify anisotropic displacement anomalies in the crystal lattice?

  • Methodology :

  • Use SHELXL’s ANISO command to refine anisotropic displacement parameters.
  • Visualize ellipsoids in ORTEP-3; elongation >1.5× along specific axes may indicate disorder or thermal motion.
  • Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., replace 3-chlorophenyl with 3-bromo or 3-nitro groups).
  • Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) via fluorescence-based assays.
  • Correlate electronic properties (Hammett σ values) with IC50 data to identify pharmacophoric features .

Q. How should researchers resolve contradictions between computational and experimental spectral data?

  • Methodology :

  • NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT). Include implicit solvation models (IEFPCM) in calculations.
  • IR Mismatches : Confirm absence of polymorphic forms (via PXRD) that may alter vibrational modes.
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.